molecular formula C15H15N5OS2 B2695617 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1448033-94-0

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2695617
CAS No.: 1448033-94-0
M. Wt: 345.44
InChI Key: OZMIHOSHCAUZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzo[c][1,2,5]thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-14(10-1-2-12-13(9-10)19-23-18-12)17-11-3-6-20(7-4-11)15-16-5-8-22-15/h1-2,5,8-9,11H,3-4,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMIHOSHCAUZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=NSN=C3C=C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.